Absence of Cardioprotective Activity in H9c2 Cardiomyocytes: Differentiation from 8-O-Methyltalatisamine
In a direct head-to-head comparison using an MTT assay for adriamycin-induced H9c2 cardiomyocyte injury, 14-O-acetylsachaconitine (3) exhibited no detectable protective activity at a concentration of 40 μM. In contrast, 8-O-methyltalatisamine (5) from the same isolation demonstrated a cell survival rate of 65.25%, compared to the adriamycin control group's 60.24% [1]. This negative finding is a key differentiator, indicating that while structurally related, these compounds have distinct pharmacological profiles in cardiac cell models.
| Evidence Dimension | Cardioprotective activity (cell survival rate) against adriamycin-induced injury in H9c2 cardiomyocytes |
|---|---|
| Target Compound Data | No activity detected at 40 μM |
| Comparator Or Baseline | 8-O-methyltalatisamine: 65.25% cell survival; Adriamycin control: 60.24% cell survival; both at 40 μM. |
| Quantified Difference | Not applicable due to target compound inactivity. The comparator showed a 5.01 percentage point increase in survival over the control, while the target compound showed none. |
| Conditions | In vitro MTT assay on H9c2 rat cardiomyocytes; 40 μM concentration; comparative evaluation of 14 isolated diterpenoid alkaloids. |
Why This Matters
This data is critical for researchers selecting a reference standard for cardiac toxicity studies, as it confirms 14-O-acetylsachaconitine does not interfere with this specific protective mechanism, unlike its close analog.
- [1] Shang YS, Liu W, Ren JL, Huang S, Zhou XL, Gao F. Diterpenoid alkaloids from Aconitum forrestii Stapf. Natural Product Research and Development. 2020;32(3):435-440. doi:10.16333/j.1001-6880.2020.3.012. View Source
